Cas no 1354016-57-1 ([(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid)
![[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid structure](https://ja.kuujia.com/scimg/cas/1354016-57-1x500.png)
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 化学的及び物理的性質
名前と識別子
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- [(R)-3-(benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
- (R)-2-(3-(((Benzyloxy)carbonyl)(cyclopropyl)amino)piperidin-1-yl)acetic acid
- AM96600
- [(R)-3-(Benzyloxycarbonylcyclopropylamino)piperidin-1-yl]acetic acid
- [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
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- インチ: 1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m1/s1
- InChIKey: GTPOMGCPALDCQA-MRXNPFEDSA-N
- SMILES: O(CC1C=CC=CC=1)C(N([C@H]1CN(CC(=O)O)CCC1)C1CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 7
- 複雑さ: 446
- トポロジー分子極性表面積: 70.1
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM498806-1g |
(R)-2-(3-(((Benzyloxy)carbonyl)(cyclopropyl)amino)piperidin-1-yl)aceticacid |
1354016-57-1 | 97% | 1g |
$1499 | 2022-09-03 | |
Fluorochem | 084064-500mg |
R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid |
1354016-57-1 | 500mg |
£755.00 | 2022-03-01 |
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acidに関する追加情報
Recent Advances in the Study of [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354016-57-1)
The compound [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354016-57-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing provides an overview of the latest studies, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent literature highlights the compound's role as a key intermediate in the synthesis of novel small-molecule inhibitors targeting specific enzymatic pathways. Studies have demonstrated its efficacy in modulating enzyme activity, particularly in the context of inflammatory and neurodegenerative diseases. The compound's unique structural features, including the cyclopropyl and piperidine moieties, contribute to its high binding affinity and selectivity.
One notable study published in the Journal of Medicinal Chemistry (2023) explored the compound's potential as a modulator of gamma-secretase, an enzyme implicated in Alzheimer's disease. The research team synthesized a series of derivatives, including [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, and evaluated their inhibitory effects. The results indicated promising activity, with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further optimization.
Another study, featured in Bioorganic & Medicinal Chemistry Letters (2024), investigated the compound's application in cancer therapy. Researchers found that it exhibited potent inhibitory effects on histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation. The compound's ability to selectively target HDAC isoforms was particularly noteworthy, offering a potential avenue for developing targeted cancer therapies with reduced side effects.
In addition to its therapeutic potential, recent advancements in the synthetic methodology of [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid have been reported. A 2024 publication in Organic Process Research & Development detailed an optimized, scalable synthesis route, which significantly improved yield and purity. This development is critical for facilitating large-scale production and further preclinical studies.
Despite these promising findings, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354016-57-1) represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities and recent synthetic advancements underscore its potential as a valuable tool for drug discovery. Future studies will likely focus on optimizing its pharmacological profile and exploring its therapeutic applications in greater depth.
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